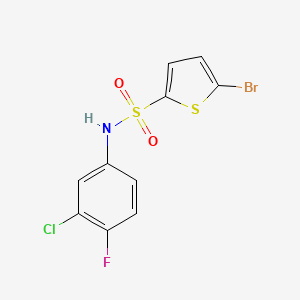![molecular formula C20H22BrNO2 B3544914 1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3544914.png)
1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in medicinal chemistry and drug development. This compound has shown promising results in various studies, including its use as an anti-inflammatory agent, an anti-tumor agent, and a potential treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory effects by inhibiting the production of certain cytokines and enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential as a lead compound for drug development. This compound has shown promising results in various studies, and its structure can be modified to improve its potency and selectivity. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-bromo-4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One of the main areas of focus is its potential as a treatment for Alzheimer's disease. Studies have suggested that this compound may have neuroprotective effects and may help to prevent the formation of amyloid-beta plaques in the brain. Additionally, further studies are needed to evaluate the potential of this compound as an anti-tumor agent and to explore its mechanism of action in more detail. Finally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-14(2)16-9-10-19(17(21)12-16)24-13-20(23)22-11-5-7-15-6-3-4-8-18(15)22/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCNFRKBCFTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-bromobenzyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544831.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544846.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B3544859.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544881.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544894.png)
![N-(3-Chloro-4-methoxy-phenyl)-N-{2-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3544899.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3544905.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3544921.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3544935.png)

![4-Fluoro-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3544952.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544959.png)